molecular formula C10H18N4O B13528638 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13528638
M. Wt: 210.28 g/mol
InChI Key: FTFORLORAMQENJ-UHFFFAOYSA-N
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Description

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its potential therapeutic applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide typically involves the reaction of 2-propyl-1H-imidazole with 4-bromobutanamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1H-imidazol-1-yl)butanamide
  • 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
  • 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanamide

Uniqueness

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-4-(2-propylimidazol-1-yl)butanamide

InChI

InChI=1S/C10H18N4O/c1-2-3-9-13-5-7-14(9)6-4-8(11)10(12)15/h5,7-8H,2-4,6,11H2,1H3,(H2,12,15)

InChI Key

FTFORLORAMQENJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CCC(C(=O)N)N

Origin of Product

United States

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